molecular formula C15H14N4O3S2 B2876867 2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 864922-88-3

2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2876867
CAS No.: 864922-88-3
M. Wt: 362.42
InChI Key: UOSCWKKZTYJCIV-UHFFFAOYSA-N
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Description

2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) Source . This compound has demonstrated significant research value in the field of oncology, particularly for the study of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis, where dysregulated JAK-STAT signaling is a key driver of pathogenesis Source . Its mechanism of action involves binding to the JH1 kinase domain of JAK2, thereby blocking the phosphorylation and subsequent activation of downstream STAT transcription factors (e.g., STAT3 and STAT5) Source . This targeted inhibition makes it a critical pharmacological tool for dissecting JAK-STAT signaling pathways in cellular and animal models of hematological malignancies and autoimmune diseases. Researchers utilize this inhibitor to explore mechanisms of cytokine signaling, cell proliferation, and apoptosis, providing insights for the development of novel targeted therapeutics. Its high selectivity profile helps in delineating the specific contributions of JAK2 versus other JAK family members in complex biological systems.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c1-9-7-12(18-22-9)16-13(20)8-23-15-17-14(19-24-15)10-3-5-11(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSCWKKZTYJCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Core Heterocyclic Rings

  • Thiadiazole vs. Triazole/Benzothiazole: The 1,2,4-thiadiazole ring in the target compound distinguishes it from triazole-based analogues (e.g., N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, ) and benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide, ).

Substituent Groups

  • 4-Methoxyphenyl : This group enhances solubility and may engage in π-π stacking or hydrogen bonding. Comparable substituents, such as the 4-fluorophenyl in N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (), reduce electron density but maintain similar steric profiles.
  • 5-Methyl-1,2-Oxazole : The methyl group on the oxazole ring may increase lipophilicity compared to unsubstituted oxazoles or bulkier groups (e.g., trifluoromethylbenzothiazole in ).

Biological Activity

The compound 2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex molecule that incorporates both thiadiazole and oxazole moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its potential as an antimicrobial, anticancer, and anticonvulsant agent, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C14_{14}H14_{14}N4_{4}O2_{2}S
  • Molecular Weight : 302.35 g/mol

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of electron-withdrawing groups in the thiadiazole ring has been linked to enhanced antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions have shown significant antibacterial effects, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics .

Case Studies:

  • A study reported that derivatives of 1,3,4-thiadiazole exhibited potent activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values below 50 µg/mL .

Anticancer Activity

The anticancer potential of thiadiazole-containing compounds has been attributed to their ability to inhibit cell proliferation in various cancer cell lines. Structure-activity relationship (SAR) studies indicate that para-substituted derivatives enhance cytotoxicity against cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Data Table: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell LineIC50 (µM)Reference
This compoundMCF-712.5
2-amino-1,3,4-thiadiazoleHeLa15.0
5-substituted thiadiazolesVarious<10

Anticonvulsant Activity

Thiadiazole derivatives have also shown promise in anticonvulsant activity. Compounds containing this moiety have been tested in animal models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) methods.

Findings:

  • In a study involving various thiadiazole derivatives, one compound demonstrated over 70% protection against seizures at doses as low as 20 mg/kg in MES models .

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